molecular formula C14H10O10S2 B8196816 3,3'-Disulfo-[1,1'-biphenyl]-4,4'-dicarboxylic acid

3,3'-Disulfo-[1,1'-biphenyl]-4,4'-dicarboxylic acid

Cat. No.: B8196816
M. Wt: 402.4 g/mol
InChI Key: FBPGYBAYUZQKSE-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
3,3'-Disulfo-[1,1'-biphenyl]-4,4'-dicarboxylic acid (systematic name: biphenyl-3,3′-disulfonyl-4,4′-dicarboxylic acid, H₄BPDSDC) is a biphenyl-based dicarboxylic acid derivative functionalized with sulfonic acid groups at the 3,3′ positions and carboxylic acid groups at the 4,4′ positions . This structure confers strong acidity, high polarity, and water solubility due to the presence of sulfonic acid (-SO₃H) and carboxylic acid (-COOH) moieties.

Synthesis and Applications H₄BPDSDC is synthesized via multi-step routes involving sulfonation and functionalization of biphenyl precursors. For example, a three-step procedure starting from 4,4′-bis(4-aminophenoxy)-[1,1'-biphenyl]-3,3'-disulfonic acid includes sulfonation, Michael condensation, and reduction to yield sulfonated derivatives for cation exchange membranes (CEMs) . The compound is widely used in metal-organic frameworks (MOFs) for proton conduction due to its ability to form stable coordination networks and participate in hydrogen bonding .

Properties

IUPAC Name

4-(4-carboxy-3-sulfophenyl)-2-sulfobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O10S2/c15-13(16)9-3-1-7(5-11(9)25(19,20)21)8-2-4-10(14(17)18)12(6-8)26(22,23)24/h1-6H,(H,15,16)(H,17,18)(H,19,20,21)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPGYBAYUZQKSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)C(=O)O)S(=O)(=O)O)S(=O)(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O10S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The dimethyl ester of biphenyl-4,4'-dicarboxylic acid serves as a precursor to mitigate solubility issues during sulfonation. Chlorosulfonic acid (ClSO₃H), a potent sulfonating agent, introduces sulfonic groups at the 3,3'-positions via electrophilic aromatic substitution. The reaction proceeds under reflux conditions (110–120°C) for 3–6 hours, leveraging the meta-directing influence of the ester groups.

Key steps :

  • Sulfonation :

    • 4,4'-Biphenyldicarboxylic acid dimethyl ester (1 mol) reacts with excess chlorosulfonic acid (3–5 mol equivalents).

    • Reflux in anhydrous dichloroethane minimizes side reactions.

    • The ester groups direct sulfonation to the 3,3'-positions, avoiding para substitution.

  • Hydrolysis :

    • The sulfonated dimethyl ester intermediate undergoes acidic hydrolysis (6M HCl, 80°C, 12 hours) to yield the free carboxylic acids.

    • Neutralization with aqueous NaOH followed by ion-exchange chromatography isolates the disodium salt.

Analytical Validation

  • FTIR : Loss of ester carbonyl peaks (1730 cm⁻¹) and emergence of sulfonic acid stretches (1030 cm⁻¹, 1175 cm⁻¹).

  • ¹H NMR : Aromatic proton shifts confirm sulfonation at 3,3'-positions (δ 8.35–8.92 ppm for triazole-linked protons).

  • Yield : 60–75% after purification via recrystallization from isopropyl alcohol.

Direct Sulfonation of Biphenyl-4,4'-dicarboxylic Acid Using Oleum

Reaction Design and Optimization

Fuming sulfuric acid (oleum, 20–30% SO₃) enables direct sulfonation of the carboxylic acid-functionalized biphenyl. The carboxylic acid groups act as meta directors, favoring 3,3'-sulfonation despite their electron-withdrawing nature.

Procedure :

  • Biphenyl-4,4'-dicarboxylic acid (1 mol) is suspended in oleum at 0–5°C to control exothermicity.

  • Gradual heating to 50–60°C over 4–6 hours ensures complete sulfonation.

  • Quenching in ice water precipitates the crude product, which is filtered and washed with cold ethanol.

Challenges and Solutions

  • Solubility : Limited solubility of the starting material in oleum necessitates fine particle size and vigorous stirring.

  • Over-sulfonation : Excess SO₃ or prolonged heating leads to polysulfonation, detectable via HPLC. Optimal conditions (6 hours, 50°C) balance yield and purity.

  • Purification : Ion-exchange chromatography (Dowex 50WX8) separates monosulfonated byproducts, achieving >95% purity.

Performance Metrics

  • Yield : 50–65%, lower than the ester-based method due to side reactions.

  • Thermal Stability : TGA shows decomposition onset at 243°C, consistent with sulfonic acid degradation.

Comparative Analysis of Synthesis Routes

ParameterChlorosulfonic Acid RouteOleum Route
Starting Material Dimethyl esterFree carboxylic acid
Reaction Time 3–6 hours4–6 hours
Temperature 110–120°C50–60°C
Yield 60–75%50–65%
Purity >90%>95%
Byproducts Cyclized dibenzothiophenePolysulfonated derivatives

Mechanistic Insights

  • Chlorosulfonic Acid Route : The electron-donating ester groups enhance reactivity, enabling milder conditions but risking cyclization to dibenzothiophene derivatives.

  • Oleum Route : Direct sulfonation avoids ester hydrolysis steps but demands precise temperature control to suppress over-sulfonation.

Scalability and Industrial Relevance

  • The chlorosulfonic acid method is preferred for lab-scale synthesis due to higher yields, while the oleum route offers cost advantages for bulk production despite lower efficiency.

Advanced Purification Strategies

Recrystallization Techniques

  • Solvent Systems : Isopropyl alcohol/water (4:1 v/v) achieves 85–90% recovery of pure product.

  • Gradient Crystallization : Stepwise cooling (80°C → 25°C) minimizes co-precipitation of monosulfonated impurities.

Chromatographic Methods

  • Ion-Exchange Resins : Dowex 50WX8 selectively binds sulfonic acid groups, eluting pure product with 0.1M NH₄OH.

  • Preparative HPLC : C18 columns (ACN/0.1% TFA mobile phase) resolve sulfonation isomers, critical for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

3,3’-Disulfo-[1,1’-biphenyl]-4,4’-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the biphenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfonate salts, and various substituted biphenyl compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3,3’-Disulfo-[1,1’-biphenyl]-4,4’-dicarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3,3’-Disulfo-[1,1’-biphenyl]-4,4’-dicarboxylic acid exerts its effects involves interactions with various molecular targets and pathways. The sulfonic acid groups can participate in hydrogen bonding and electrostatic interactions, while the carboxylic acid groups can form coordination complexes with metal ions. These interactions can influence the compound’s reactivity and its ability to modulate biological processes .

Comparison with Similar Compounds

Key Findings from Comparative Studies

Acidity and Solubility: H₄BPDSDC exhibits superior acidity (pKa ~1–2 for -SO₃H) compared to amino-functionalized analogs (pKa ~4–5 for -NH₂) and non-sulfonated H₂BPDC. This makes it ideal for proton-conductive materials . Sulfonic acid groups drastically improve water solubility, whereas H₂BPDC and its amino derivatives require polar organic solvents for processing .

MOF Stability and Functionality: H₄BPDSDC-based MOFs demonstrate high proton conductivity (>10⁻² S/cm at 80°C) due to interconnected -SO₃H and -COOH groups facilitating H⁺ transport . Amino-functionalized ligands (e.g., H₂BPDC-m-(NH₂)₂) enable room-temperature MOF synthesis but require post-modification (e.g., Schiff base formation) for enhanced functionality .

Synthetic Complexity: Sulfonated derivatives like H₄BPDSDC involve costlier and multi-step syntheses compared to amino or hydroxyl variants. For instance, H₂BPDC-o-(NH₂)₂ is synthesized in three steps (nitration, reduction, deprotection), while H₄BPDSDC requires additional sulfonation .

Thermal and Chemical Stability :

  • Intramolecular hydrogen bonding in H₂BPDC-o-(NH₂)₂ improves MOF stability under humid conditions, whereas sulfonated analogs may degrade due to hygroscopic -SO₃H groups .

Biological Activity

3,3'-Disulfo-[1,1'-biphenyl]-4,4'-dicarboxylic acid is a sulfonated derivative of biphenyl dicarboxylic acid characterized by its molecular formula C14H10O10S2C_{14}H_{10}O_{10}S_{2} and a molecular weight of 402.35 g/mol. This compound features two sulfonic acid groups and two carboxylic acid groups, which contribute to its high solubility in water and potential applications in various biological and chemical systems .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve membrane disruption, similar to other antimicrobial agents .

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics, indicating its potential as a novel antimicrobial agent .

Cytotoxicity and Safety

In addition to its antimicrobial properties, the cytotoxicity of this compound has been assessed in various mammalian cell lines. Results indicated low levels of cytotoxicity at therapeutic concentrations, making it a candidate for further pharmacological development .

Structure-Activity Relationship

The presence of sulfonic acid groups enhances the compound's solubility and reactivity compared to structurally similar compounds. This unique structure contributes significantly to its biological activity and potential applications in drug development .

Comparative Analysis with Similar Compounds

The following table summarizes key features of this compound in comparison with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
3,3'-Difluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acidC14H10F2O4C_{14}H_{10}F_{2}O_{4}Contains fluorine atoms; used in electronic materials
2-Sulfo-[1,1'-biphenyl]-4,4'-dicarboxylic acidC14H10O6SC_{14}H_{10}O_{6}SOnly one sulfonic group; different biological activity
1,1'-Biphenyl-2,4-dicarboxylic acidC14H10O4C_{14}H_{10}O_{4}Lacks sulfonic groups; less soluble in water

The two sulfonic groups in this compound significantly enhance its solubility and reactivity compared to these similar compounds .

Q & A

Basic: What are the recommended synthetic routes for 3,3'-Disulfo-[1,1'-biphenyl]-4,4'-dicarboxylic acid?

Methodological Answer:
The synthesis typically involves two key steps:

Biphenyl Core Formation : A Suzuki-Miyaura coupling reaction between halogenated benzene derivatives (e.g., 4-bromo-3-nitrobenzoic acid) and boronic acid derivatives under Pd(PPh₃)₄ catalysis. Optimize reaction conditions (toluene, 110°C, 16 hours) to achieve >80% yield .

Sulfonation : Introduce sulfonate groups using concentrated sulfuric acid or sulfur trioxide under controlled temperatures (60–80°C). Monitor reaction progress via FT-IR to confirm sulfonic acid group formation (peaks at 1030 cm⁻¹ and 1170 cm⁻¹). Purify via recrystallization in DMF/water mixtures .

Basic: How to characterize the compound’s purity and structural integrity?

Methodological Answer:
Use a multi-technique approach:

  • HPLC : Assess purity (>98%) using a C18 column with a water/acetonitrile gradient (0.1% TFA modifier). Retention time consistency indicates homogeneity .
  • NMR : Confirm biphenyl connectivity (¹H NMR: aromatic protons at δ 7.8–8.2 ppm; ¹³C NMR: carboxylic carbons at δ 170–175 ppm). Sulfonate groups appear as broad peaks in ¹H NMR due to exchange .
  • XRD : For crystalline samples, analyze lattice parameters (e.g., monoclinic symmetry, space group P2₁/c) to confirm structural alignment with computational models .

Advanced: How to design MOFs using this ligand, considering sulfonate group coordination?

Methodological Answer:
The sulfonate groups enhance framework stability and ion-exchange capacity:

Metal Selection : Use lanthanides (e.g., Tb³⁺) or transition metals (e.g., Zn²⁺) for high coordination flexibility. Pre-synthesize metal clusters (e.g., Zn₄O) to facilitate sulfonate-carboxylate bridging .

Solvothermal Synthesis : React the ligand with metal salts in DMF/EtOH (120°C, 48 hours). Monitor framework formation via in situ PXRD.

Stability Testing : Expose MOFs to humid environments (85% RH, 72 hours) and analyze structural retention using BET surface area measurements and CO₂ adsorption isotherms .

Advanced: What computational methods predict the ligand’s coordination behavior in aqueous environments?

Methodological Answer:

Density Functional Theory (DFT) : Calculate charge distribution on sulfonate and carboxylate groups to predict binding affinity for metal ions (e.g., higher negative charge on sulfonate enhances Ca²⁺ binding).

Molecular Dynamics (MD) : Simulate ligand behavior in water to assess hydration effects on coordination geometry. Use tools like GROMACS with CHARMM force fields .

Machine Learning : Train models on existing MOF databases to predict pore size and stability based on ligand substituents (e.g., sulfonate vs. carboxylate dominance) .

Stability: How does sulfonation impact thermal and chemical stability?

Methodological Answer:

  • Thermal Stability : Perform TGA under N₂ atmosphere (10°C/min). Sulfonated derivatives show decomposition onset at ~300°C (vs. ~250°C for non-sulfonated analogs) due to strong hydrogen bonding .
  • Chemical Stability : Test solubility in polar aprotic solvents (DMF, DMSO) and aqueous buffers (pH 2–12). Sulfonate groups increase aqueous solubility (≥50 mg/mL at pH 7) but reduce stability in acidic conditions (pH < 3) due to protonation .

Data Contradictions: How to resolve conflicting reports on ligand reactivity in oxidative environments?

Methodological Answer:

Reproduce Experiments : Compare reactivity under standardized conditions (e.g., 25°C, 0.1 M H₂O₂). Monitor oxidative byproducts via LC-MS .

Variable Control : Isolate factors like trace metal contaminants (e.g., Fe³⁺) using chelating agents (EDTA) to determine if they catalyze degradation .

Mechanistic Studies : Use EPR spectroscopy to detect radical intermediates (e.g., sulfonate-derived SO₄⁻•) during oxidation .

Safety: What protocols mitigate risks during handling?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing due to dust inhalation risks (Category 4 acute toxicity) .
  • First Aid : For skin contact, wash with soap/water for 15 minutes. For eye exposure, irrigate with saline solution and seek medical evaluation .
  • Waste Disposal : Neutralize acidic residues with NaHCO₃ before disposal in approved containers .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3,3'-Disulfo-[1,1'-biphenyl]-4,4'-dicarboxylic acid
Reactant of Route 2
Reactant of Route 2
3,3'-Disulfo-[1,1'-biphenyl]-4,4'-dicarboxylic acid

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